4-(3-Amino-propyl)-benzene-1,2-diol

Surface functionalization Polydopamine coatings Material-independent adhesion

Dopamine-based coatings often suffer from slow, inconsistent surface coverage that delays biomedical device fabrication. 4-(3-Aminopropyl)benzene-1,2-diol (CPA) solves this with a single-carbon elongation that dramatically accelerates intermolecular assembly. - 3.2× faster coating rate versus dopamine under identical buffer/oxidant conditions - 94% adhesion efficiency ensures uniform coverage on metals, polymers, and ceramics - Material-independent universality eliminates the need for substrate-specific protocol optimization Achieve reproducible, high-throughput surface modification with a precisely characterized catecholamine analog available for immediate global shipment.

Molecular Formula C9H14BrNO2
Molecular Weight 248.12 g/mol
Cat. No. B8179324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-propyl)-benzene-1,2-diol
Molecular FormulaC9H14BrNO2
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCCN)O)O.Br
InChIInChI=1S/C9H13NO2.BrH/c10-5-1-2-7-3-4-8(11)9(12)6-7;/h3-4,6,11-12H,1-2,5,10H2;1H
InChIKeyCWBLUGQILNVBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPA: Accelerated Surface Coating Compared to Dopamine


4-(3-Amino-propyl)-benzene-1,2-diol (also designated 3-catecholpropanamine, CPA) is a synthetic catecholamine derivative structurally characterized by a catechol moiety (benzene-1,2-diol) substituted at the 4-position with a 3-aminopropyl side chain [1]. This compound differs from the endogenous neurotransmitter dopamine by a single additional methylene unit in its aliphatic amine chain—a structural modification that fundamentally alters its intermolecular assembly kinetics and surface coating properties without compromising the catechol functionality required for oxidation-driven polymerization and adhesion [1]. CPA has been systematically evaluated as a material-independent surface modification reagent and represents a deliberately engineered analog designed to overcome the kinetic limitations of dopamine-based polydopamine coatings.

Workflow
Material-independent surface coating research
Selection context
Accelerated catecholamine coating compared to dopamine

Why Dopamine Fails to Replace CPA


Catecholamine-based surface chemistry is not universally interchangeable; the kinetics of catechol oxidation, quinone formation, and subsequent intermolecular assembly are exquisitely sensitive to the precise length and conformational flexibility of the aliphatic amine side chain [1]. While dopamine, norepinephrine, and related endogenous catecholamines share the catechol pharmacophore, their divergent alkylamine architectures produce markedly different polymerization rates, coating thicknesses, and substrate adhesion profiles under identical buffer and oxidant conditions [1]. Generic substitution with dopamine in applications requiring rapid, reproducible surface modification will result in substantially prolonged coating times, incomplete surface coverage, and inconsistent functional layer deposition—failures that cannot be compensated for by simply increasing dopamine concentration or extending incubation duration.

1
Side-chain length critically influences polymerization kinetics; dopamine may not reproduce CPA coating rates.
2
Surface adhesion efficiency may shift with generic substitution; incomplete coverage risk with dopamine.

CPA vs. Dopamine: Quantitative Performance Comparison


Coating Rate: CPA vs. Dopamine

CPA achieves a 3.2-fold faster surface coating rate compared to dopamine under identical aqueous alkaline conditions, driven by a single methylene insertion in the aliphatic chain that accelerates intermolecular assembly [1]. This rate enhancement is attributed to altered quinone-catechol tautomerization kinetics and reduced intramolecular cyclization propensity relative to dopamine [1].

Coating rate
Head-to-head
3.2×
Supports accelerated coating protocol design
vs. dopamine 1.0× baseline; Tris buffer pH 8.5
Surface functionalization Polydopamine coatings Material-independent adhesion

Adhesion Efficiency vs. Dopamine

Under identical coating conditions, CPA-functionalized surfaces demonstrate 94% adhesion efficiency compared to 67% for dopamine-coated surfaces [1]. This 27-percentage-point absolute improvement in surface coverage is attributed to optimized quinone intermediate stability and reduced competing intramolecular cyclization that otherwise consumes reactive species in dopamine-based systems [1].

Adhesion efficiency
Head-to-head
CPA 94%
vs. dopamine 67%
Supports higher surface coverage review
Polysaccharide conjugation assay; identical conditions
Biomaterial coatings Surface adhesion Polysaccharide conjugation

Dopamine Receptor Affinity & D1 Allosteric Modulation

CPA exhibits a broad dopamine receptor binding profile with consistent sub-10 nM affinity across D4, D5, D2, and D3 receptor subtypes (Ki = 5.5 nM for each target in transfected cell competitive binding assays) [1]. Additionally, CPA acts as a positive allosteric modulator at the human D1 receptor, inhibiting dopamine-induced cAMP production with an EC50 of 60 nM [2]. This combined orthosteric and allosteric activity profile is distinct from dopamine itself, which exhibits differential subtype selectivity and lacks comparable allosteric modulator function.

Receptor affinity
Reported
Ki 5.5 nM (D2-D5); D1 PAM EC50 60 nM
Supports dopamine receptor subtype profiling
Cross-study comparable; transfected cell assays
Dopamine receptor pharmacology GPCR ligand screening Catecholamine SAR

Antiplatelet Performance Preservation

When conjugated to anticoagulant polysaccharides, CPA-modified surfaces maintain excellent antiplatelet performance that is quantitatively indistinguishable from dopamine-conjugated surfaces, despite the 3.2-fold accelerated coating rate [1]. This indicates that the rate enhancement is achieved without compromising the functional bioactivity of the immobilized coating material—a critical consideration for biomedical device applications where both rapid manufacturing and preserved hemocompatibility are required.

Antiplatelet response
Head-to-head
Similar to dopamine-conjugated surfaces
Reported antiplatelet response context
Functional endpoint similarity reported; polysaccharide coating
Biomedical coatings Hemocompatibility Polysaccharide functionalization

Recommended Applications for CPA


High-Throughput Biomaterial Coating

CPA's 3.2-fold accelerated coating rate [1] and 94% adhesion efficiency [1] make it the preferred catecholamine for laboratories and manufacturing facilities requiring rapid, reproducible surface modification of multiple substrate types. This is particularly critical for biomedical device fabrication where anticoagulant polysaccharide coatings must be applied uniformly across large surface areas or high part volumes within constrained process windows, while maintaining the antiplatelet performance equivalent to dopamine-based coatings [1].

Polydopamine-Mimetic SAR Studies

The single-carbon elongation distinguishing CPA from dopamine provides a defined molecular perturbation for systematic investigation of how aliphatic chain length modulates catecholamine polymerization kinetics and coating morphology [1]. Researchers developing next-generation mussel-inspired adhesive materials can use CPA as a precisely characterized comparator to dopamine, leveraging the documented 3.2-fold rate enhancement [1] and 27-percentage-point adhesion improvement [1] to establish quantitative structure-property relationships.

Dopamine Receptor Profiling & Allosteric Screening

CPA's uniform 5.5 nM Ki across D2, D3, D4, and D5 dopamine receptors [2], combined with its D1 receptor positive allosteric modulator activity (EC50 = 60 nM) [3], positions this compound as a valuable tool for investigating receptor subtype pharmacology. Unlike dopamine, which displays native subtype selectivity and lacks allosteric modulator function, CPA's consistent orthosteric binding profile across multiple subtypes enables cross-subtype comparative studies, while its D1 PAM activity provides a starting scaffold for biased ligand discovery programs.

Time-Sensitive Surface Chemistry Workflows

Contract research organizations and academic core facilities processing diverse client samples benefit from CPA's demonstrated combination of accelerated coating kinetics [1] and material-independent universality [1]. The 3.2-fold rate improvement relative to dopamine translates directly to increased daily sample throughput and reduced turnaround times, while the superior 94% adhesion efficiency [1] minimizes coating failure rates that would otherwise necessitate costly and time-consuming sample reprocessing.

Application
Selection Property
Validation Focus
High-throughput biomaterial coating
Accelerated coating rate; high adhesion efficiency
Coating uniformity and batch-to-batch consistency
Polydopamine-mimetic SAR studies
Defined methylene-chain perturbation vs. dopamine
Polymerization kinetics and structure-property relationships
Dopamine receptor profiling
Uniform sub-10 nM affinity across D2-D5 subtypes
Subtype selectivity assays; allosteric modulator screening
Time-sensitive surface chemistry workflows
Rapid material-independent adhesion
Coating efficiency under constrained process windows
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